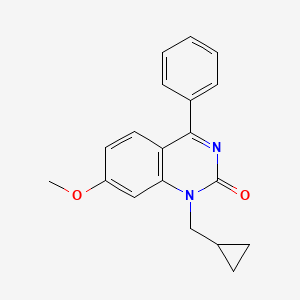![molecular formula C19H18ClNOS B14608039 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine CAS No. 60629-73-4](/img/structure/B14608039.png)
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is a complex organic compound that belongs to the thioxanthene class This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with appropriate reagents to introduce the morpholine ring. The reaction conditions often involve the use of solvents like toluene and t-BuOH, and the reactions are carried out under an inert atmosphere, such as argon, at elevated temperatures (e.g., 120°C) for extended periods (e.g., 16 hours) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with reduced functional groups.
科学研究应用
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine has several scientific research applications:
Biology: Investigated for its potential as an antipsychotic agent, similar to other thioxanthene derivatives.
Medicine: Explored for its therapeutic potential in treating nervous, mental, and emotional conditions.
Industry: Utilized in the development of advanced materials with specific optical properties.
作用机制
The mechanism of action of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine involves its interaction with various molecular targets. It exerts its effects by blocking receptors such as 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors. This blockade affects neurotransmitter pathways, leading to its therapeutic effects in treating psychotic disorders .
相似化合物的比较
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: A related compound used in the treatment of schizophrenia.
Uniqueness
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct pharmacological properties compared to other thioxanthene derivatives.
属性
CAS 编号 |
60629-73-4 |
|---|---|
分子式 |
C19H18ClNOS |
分子量 |
343.9 g/mol |
IUPAC 名称 |
2-[(2-chlorothioxanthen-9-ylidene)methyl]-4-methylmorpholine |
InChI |
InChI=1S/C19H18ClNOS/c1-21-8-9-22-14(12-21)11-16-15-4-2-3-5-18(15)23-19-7-6-13(20)10-17(16)19/h2-7,10-11,14H,8-9,12H2,1H3 |
InChI 键 |
PJUOIOOYYYXFLA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOC(C1)C=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)

![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)

![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)




![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)



